3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4N2O2 It is characterized by the presence of ethynyl groups and a nitro group attached to a hexene-diyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,3-butadiyne and nitroalkenes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, amines, and thiols can react with the ethynyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.
Scientific Research Applications
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne involves its ability to participate in various chemical reactions. The ethynyl groups can form covalent bonds with other molecules, while the nitro group can undergo reduction or oxidation. These reactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the nitro group.
1,3-Butadiyne: A simpler compound with two ethynyl groups.
Nitroalkenes: Compounds with a nitro group attached to an alkene backbone.
Uniqueness
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is unique due to the combination of ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
823813-67-8 |
---|---|
Molecular Formula |
C10H3NO2 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3,4-diethynyl-1-nitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H3NO2/c1-4-9(5-2)10(6-3)7-8-11(12)13/h1-3H |
InChI Key |
WLWMJZPFRDWAHA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.